
2,7-Dimethylquinoline-5,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dimethylquinoline-5,8-dione is a nitrogen-containing heterocyclic compound with significant importance in various fields of chemistry and biology It is a derivative of quinoline, characterized by the presence of two methyl groups at positions 2 and 7 and two ketone groups at positions 5 and 8
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethylquinoline-5,8-dione typically involves the Friedländer quinoline synthesis, which is a well-known method for constructing quinoline derivatives. The key steps include the condensation of aniline derivatives with ketones followed by cyclization and oxidation processes. For instance, the reaction of 2,7-dimethylaniline with 1,3-diketones under acidic conditions can yield the desired quinoline derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled reaction environments to facilitate efficient production. Light-induced oxygenation of 8-hydroxyquinoline is another method that has been explored for the preparation of quinoline-5,8-diones .
Analyse Chemischer Reaktionen
Types of Reactions: 2,7-Dimethylquinoline-5,8-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its properties or to synthesize derivatives with specific functionalities.
Common Reagents and Conditions:
Oxidation: Oxidation of this compound can be achieved using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles under appropriate conditions to introduce new functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-5,8-dione derivatives, while reduction can produce quinoline-5,8-diol compounds .
Wissenschaftliche Forschungsanwendungen
2,7-Dimethylquinoline-5,8-dione has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some notable applications include:
Medicinal Chemistry: The compound exhibits significant anticancer, antimalarial, and anti-inflammatory activities, making it a valuable scaffold for drug development.
Biological Studies: It is used in the study of enzyme inhibition and as a probe for understanding biological pathways.
Industrial Applications: The compound’s ability to form complexes with transition metals makes it useful in material science and catalysis.
Wirkmechanismus
The mechanism of action of 2,7-Dimethylquinoline-5,8-dione involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Its ability to form complexes with metals also plays a role in its biological activity, affecting the redox state and signaling pathways within cells .
Vergleich Mit ähnlichen Verbindungen
Quinoline-5,8-dione: Shares the quinoline core structure but lacks the methyl groups at positions 2 and 7.
2,3-Dimethylquinoline-5,8-dione: Similar structure with methyl groups at different positions.
8-Hydroxyquinoline: A precursor in the synthesis of quinoline-5,8-diones with hydroxyl functionality.
Uniqueness: 2,7-Dimethylquinoline-5,8-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at positions 2 and 7 enhances its stability and reactivity compared to other quinoline derivatives .
Eigenschaften
CAS-Nummer |
64636-84-6 |
|---|---|
Molekularformel |
C11H9NO2 |
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
2,7-dimethylquinoline-5,8-dione |
InChI |
InChI=1S/C11H9NO2/c1-6-5-9(13)8-4-3-7(2)12-10(8)11(6)14/h3-5H,1-2H3 |
InChI-Schlüssel |
BYMWMSYFGDGSCU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C1)C(=O)C=C(C2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


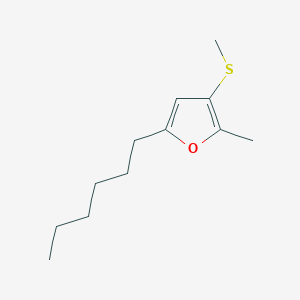
![N-(2,6-dichlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12900534.png)

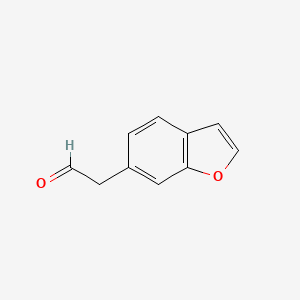
![7-Butyl-9-hydroxy-3,8-dimethoxybenzo[g]quinoline-4,5,10(1H)-trione](/img/structure/B12900543.png)
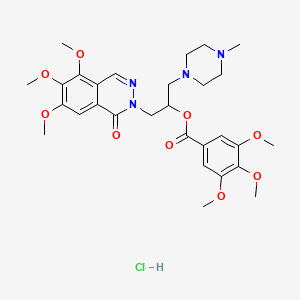
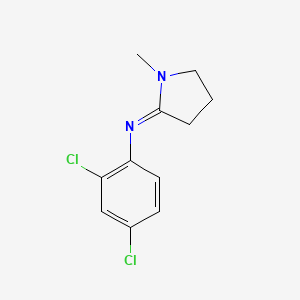
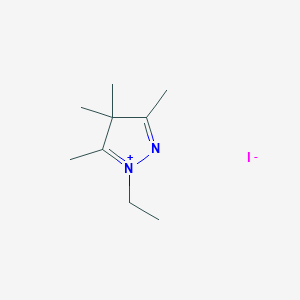
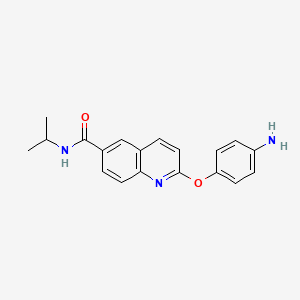
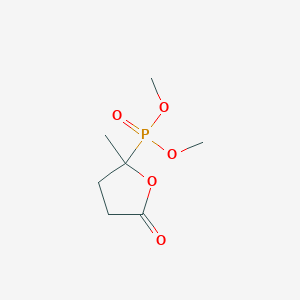
![6-Phenylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900611.png)



